

preventing aspartimide formation with Fmoc-Asp(OBno)-OH

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Compound Focus: (S)-Aspartimide

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Quantitative Performance of Fmoc-Asp(OBno)-OH

The following table synthesizes data from a model study using Scorpion toxin II peptides (H-Val-Lys-Asp-X-Tyr-Ile-OH). The resin-bound peptides were subjected to an extended treatment with 20% piperidine in DMF (200 minutes) to simulate approximately 100 standard deprotection cycles [1].

Aspartyl Protecting Group	Sequence Context (X=)	Relative Aspartimide Formation	Chiral Stability (D-Asp Content)
Fmoc-Asp(OBno)-OH	Asn (N) or Arg (R)	Reduced to nearly undetectable levels [1]	Low [1]
Fmoc-Asp(OBno)-OH	Gly (G)	~0.1% per cycle [1]	Low [1]
Fmoc-Asp(OtBu)-OH (Standard)	Gly (G)	Significant formation [1]	High [1]
Fmoc-Asp(OMpe)-OH	Gly (G)	Significant formation (less than OtBu) [1]	High [1]

The data demonstrates that Fmoc-Asp(OBno)-OH offers superior protection against both aspartimide formation and the accompanying epimerization, which are critical for producing high-purity peptide APIs [1].

Experimental Protocol for Evaluation

The core methodology for evaluating aspartimide formation, as cited in the search results, involves accelerated stress tests on model peptides [1] [2].

- **Model Peptide Sequences:** The well-established **Scorpion toxin II** model variants, H-Val-Lys-Asp-X-Tyr-Ile-OH, are used, where X is typically Asn (N), Arg (R), or the most sensitive Gly (G) [1] [2].
- **Stress Conditions:**
 - **Reagent:** 20% (v/v) piperidine in DMF.
 - **Treatment:** Continuously treat the peptidyl-resin for **200 minutes at room temperature**. This is designed to mimic the cumulative base exposure of about 100 standard Fmoc deprotection cycles (e.g., 100 x 2-minute treatments) [1].
- **Analysis:**
 - After the stress treatment, cleave the peptide from the resin.
 - Analyze the crude product by **UPLC/HPLC** to separate and quantify the target peptide from aspartimide and piperidide by-products [1].
 - Use **chiral analysis** to determine the degree of epimerization (D-Asp content) [1].

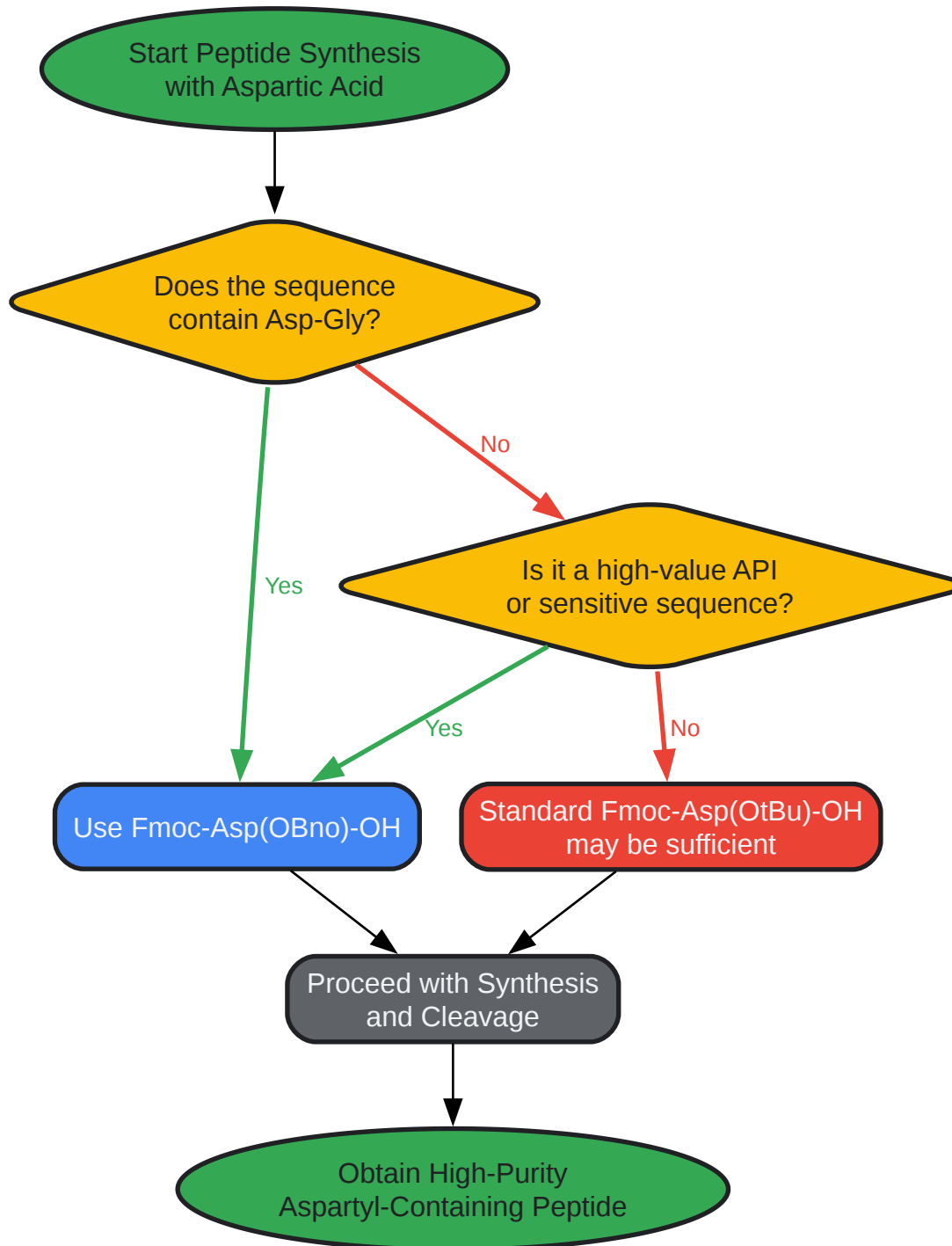
Practical Application Notes

For scientists integrating Fmoc-Asp(OBno)-OH into their synthetic workflows, the search results indicate several key points:

- **Efficient Coupling:** The building block couples efficiently under standard Fmoc-SPPS conditions. In the synthesis of a 33-mer peptide (Gly²-GLP-2), **single one-hour couplings** for both Fmoc-Asp(OBno)-OH residues were sufficient to achieve high crude purity [1].
- **Clean Cleavage:** The **Bno group is cleanly removed under standard acidic cleavage conditions** (e.g., with TFA), with no reported formation of Bno-related alkylation by-products [1].
- **Universal Application:** Its effectiveness across various sequence contexts (Asp-Gly, Asp-Arg, Asp-Asn) makes it a versatile and robust choice for preventing aspartimide-related impurities in peptide manufacturing [1].

Workflow Diagram for Implementation

The following diagram illustrates the decision-making workflow for preventing aspartimide formation using Fmoc-Asp(OBno)-OH.



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Chemical Relationship of Key Compounds

This diagram shows the core chemical reaction of aspartimide formation and its prevention using the OBno protecting group.



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Frequently Asked Questions

Q1: What makes aspartimide formation so problematic in peptide API manufacturing? Aspartimide formation is a major side reaction during Fmoc-SPPS that occurs when aspartic acid-containing sequences are repeatedly exposed to base. The core problem is that it leads to a cascade of up to **9 different by-products**. While some can be removed by HPLC, the **β-aspartyl peptides and epimerized α-aspartyl peptides are nearly impossible to separate** as they often co-elute with the target peptide and have identical mass, making them hard-to-detect hidden contaminants [1].

Q2: Why is Fmoc-Asp(OBno)-OH more effective than the standard OtBu group? The **OBno (5-n-butyl-5-nonyl) group is a bulky trialkylcarbinol-based protecting group**. Its steric hindrance effectively shields the aspartyl carbonyl from intramolecular attack by the backbone amide, which is the first step in aspartimide ring formation. This bulkiness is maintained throughout the synthesis cycle, providing robust protection even during prolonged piperidine treatment [1] [2].

Finding More Information

For further details, you can consult the primary research articles that directly describe the development and testing of this protecting group [2]. Technical data sheets from suppliers like **Novabiochem** (a brand under Merck Sigma-Aldrich) are also excellent resources for specific protocols and handling instructions [1].

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References

1. Solving Aspartimide Formation in Fmoc SPPS with ... [sigmaaldrich.com]
2. New t-butyl based aspartate protecting groups preventing ... [pubmed.ncbi.nlm.nih.gov]

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